![molecular formula C19H23N7O2 B2936533 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 923515-65-5](/img/structure/B2936533.png)

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

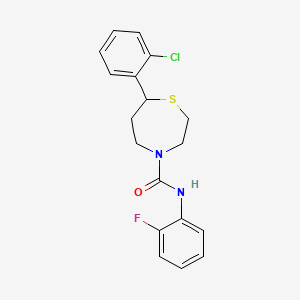

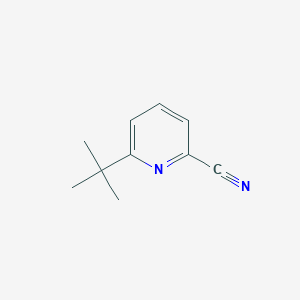

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyrimidine group, a piperazine group, and a ketone group. These functional groups suggest that the compound could have a variety of chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve multistep synthetic routes . For instance, triazole-containing scaffolds are often synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. Density functional theory (DFT) could be used to calculate the optimal structure of the compound .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition, and the triazole group could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .Applications De Recherche Scientifique

Cancer Therapeutics

This compound has shown promise as a cancer therapeutic agent . Derivatives of the triazolopyrimidine class, to which this compound belongs, have been evaluated for their inhibitory activities against c-Met/VEGFR-2 kinases. These kinases play a significant role in cancer cell proliferation and angiogenesis. The compound’s analogs have demonstrated excellent antiproliferative activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells . The ability to inhibit these kinases effectively makes it a potential candidate for targeted cancer therapy.

Anti-Proliferative Effects

The anti-proliferative effects of triazolopyrimidine derivatives are not limited to cancer therapeutics. They can also be applied to study the cell cycle and understand the mechanisms of cell growth and division. The compound’s ability to induce apoptosis in A549 cells suggests its utility in research focused on cell death and survival pathways .

Molecular Docking and Dynamics

The compound’s structure allows it to bind effectively to target proteins, as evidenced by molecular docking and dynamics simulations. This makes it valuable for computational studies in drug design, where it can be used to predict the binding affinities and interactions of new drug candidates with their targets .

Hemolytic Toxicity Studies

In the development of new pharmaceuticals, assessing hemolytic toxicity is crucial. This compound has been reported to exhibit low hemolytic toxicity, making it an excellent subject for studying the safety profiles of new drug molecules .

Overcoming Multidrug Resistance

The compound’s derivatives have been studied for their role in overcoming multidrug resistance in cancers. By interfering with multiple drug targets simultaneously, these molecules may offer a more effective approach to combat drug resistance, which is a significant challenge in cancer treatment .

Biological Activity Profiling

Indole derivatives, which share structural similarities with this compound, possess a wide range of biological activities. They have been used to develop new therapeutic agents with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound could be used in similar research to explore and profile its biological activities.

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c1-13(2)19(27)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)14-4-6-15(28-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHOJAYGYMUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)

![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)

![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)

![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)